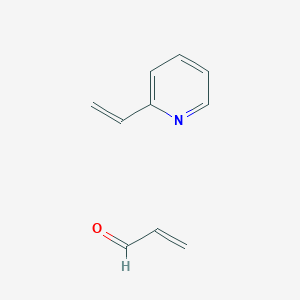

2-ethenylpyridine;prop-2-enal

Description

Significance of 2-Vinylpyridine (B74390) Derivatives in Polymer Science and Organic Synthesis

2-Vinylpyridine is a crucial monomer in polymer science due to its ability to undergo polymerization via radical, cationic, or anionic initiators. wikipedia.org It can be readily copolymerized with other monomers like styrene (B11656), butadiene, and methyl methacrylate (B99206) to create polymers with specific, desirable properties. wikipedia.org A primary application is in the production of a terpolymer latex of butadiene, styrene, and 2-vinylpyridine. hrkpharmaceutical.comchemicalbook.com The inclusion of the polar pyridine (B92270) group enhances the adhesive properties of the latex, making it essential as a binder for treating tire cords made from materials like rayon and nylon, ensuring a strong bond between the fabric and rubber. wikipedia.orghrkpharmaceutical.comchemicalbook.com In the textile industry, 1-5% of 2-vinylpyridine is incorporated as a co-monomer for acrylic fibers, providing reactive sites for dyes. wikipedia.org

In organic synthesis, the electron-withdrawing nature of the pyridine ring's nitrogen atom makes the vinyl group susceptible to nucleophilic addition. wikipedia.org This reactivity is harnessed to produce various fine chemicals and pharmaceutical intermediates. wikipedia.orghrkpharmaceutical.com For instance, the addition of methanol (B129727) to 2-vinylpyridine yields 2-(2-methoxyethyl)pyridine, a veterinary anthelmintic. wikipedia.org It is also a key intermediate in the synthesis of the base catalyst dimethylaminopyridine (DMAP) and the pharmaceutical drug Axitinib. wikipedia.org

The synthesis of 2-vinylpyridine itself is a subject of industrial research, with primary methods involving the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269), followed by the dehydration of the resulting alcohol intermediate, 2-hydroxyethylpyridine. wikipedia.orgchemicalbook.comgoogle.com An alternative route involves the reaction of acrylonitrile (B1666552) and acetylene (B1199291) in the presence of an organocobalt catalyst. wikipedia.orgchemicalbook.comgoogle.com

Relevance of Acrolein as a Highly Reactive Organic Intermediate

Acrolein's status as a highly reactive and significant organic intermediate stems from the conjugation of its carbonyl group with a vinyl group. inchem.orgchemcess.com This structural feature allows it to participate in a wide range of chemical reactions, including Diels-Alder condensations, Michael additions, and other additions across the carbon-carbon double bond. wikipedia.orginchem.org Industrially, acrolein is a critical precursor in the production of other major chemicals. wikipedia.orgtaylorandfrancis.com

A significant portion of industrially produced acrolein is used as an intermediate in the synthesis of acrylic acid and its esters. wikipedia.orgtaylorandfrancis.com It is also a key building block for producing the essential amino acid methionine through the addition of methanethiol (B179389) followed by a Strecker synthesis. wikipedia.orgchemcess.com Furthermore, acrolein is used in the Skraup synthesis of quinolines and can be condensed with acetaldehyde (B116499) and amines to produce methylpyridines. wikipedia.org Its bifunctionality is exploited to create various fragrances through Diels-Alder reactions. wikipedia.org

The industrial production of acrolein is primarily achieved through the gas-phase oxidation of propene using metal oxide catalysts. wikipedia.org Research has also explored alternative and potentially more sustainable synthesis routes, such as the dehydration of glycerol (B35011), a byproduct of biodiesel production. wikipedia.orgresearchgate.net

Scope of Academic Research on 2-Vinylpyridine and Acrolein Chemistry

Academic research on 2-vinylpyridine is extensive, largely focusing on its polymerization and the properties of the resulting polymers. Studies investigate the synthesis of poly(2-vinylpyridine) (P2VP) and its block copolymers, such as poly(styrene-b-2-vinylpyridine), for applications in nanotechnology, including the creation of small device-like structures and nanoporous membranes. sigmaaldrich.comaip.org The pH-responsive nature of the pyridine group makes P2VP a material of interest for thin-film membranes and area-selective deposition techniques. sigmaaldrich.comaip.org Researchers also explore its use in creating polymer-based catalysts and modifying surfaces to enhance the performance of protective coatings on metals. hrkpharmaceutical.compolysciences.comchemicalbook.com

The scope of academic research on acrolein chemistry is centered on its high reactivity and its role as a versatile synthon. Investigations include its use in various cycloaddition and condensation reactions to form complex heterocyclic structures. wikipedia.orgchemcess.com A significant area of study is the development of efficient catalytic systems for its synthesis, particularly from renewable feedstocks like glycerol, to create more economical and environmentally friendly production pathways. wikipedia.orgresearchgate.net The selective oxidation of acrolein to acrylic acid is another key research focus, aiming to optimize catalyst performance and yield. researchgate.net Furthermore, its reactions as both a diene and a dienophile in Diels-Alder reactions continue to be explored for the synthesis of novel cyclic compounds. chemcess.com

Chemical Properties Data

The following tables provide key physical and chemical properties for 2-vinylpyridine and acrolein.

Table 1: Properties of 2-Vinylpyridine An interactive data table summarizing the key properties of 2-Vinylpyridine.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-ethenylpyridine | nih.gov |

| Molecular Formula | C₇H₇N | wikipedia.orgnih.gov |

| Molar Mass | 105.14 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless liquid | wikipedia.orgchemicalbook.com |

| Odor | Pungent, unpleasant | nih.govoecd.org |

| Melting Point | -50 °C | wikipedia.orghoseachem.com |

| Boiling Point | 158-160 °C | wikipedia.orgchemicalbook.com |

| Density | 0.975-0.9985 g/mL | nih.govhoseachem.comchemicalbook.com |

| Flash Point | 46-48 °C | chemicalbook.comottokemi.com |

| Water Solubility | 26.7-27.5 g/L | wikipedia.orgoecd.org |

| log Kow | 1.54 | nih.govoecd.org |

| pKa | 4.98-5.06 | nih.govoecd.org |

Table 2: Properties of Acrolein An interactive data table summarizing the key properties of Acrolein.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Prop-2-enal | wikipedia.orginchem.org |

| Molecular Formula | C₃H₄O | chemcess.com |

| Molar Mass | 56.06 g/mol | inchem.org |

| Appearance | Colorless to yellow liquid | wikipedia.orgnih.govnih.gov |

| Odor | Pungent, acrid, disagreeable | wikipedia.orginchem.orgnih.gov |

| Melting Point | -87 to -86.9 °C | inchem.orgnih.gov |

| Boiling Point | 52.5-53.5 °C | inchem.orgnih.gov |

| Density | 0.841-0.8427 g/cm³ | inchem.orgnih.gov |

| Flash Point | -26 °C (closed cup) | inchem.org |

| Water Solubility | 206 g/L at 20 °C | inchem.orgnih.gov |

| Vapor Pressure | 29.3 kPa at 20 °C | inchem.org |

Properties

CAS No. |

102329-52-2 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2-ethenylpyridine;prop-2-enal |

InChI |

InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |

InChI Key |

HESBELQAOMOTRT-UHFFFAOYSA-N |

SMILES |

C=CC=O.C=CC1=CC=CC=N1 |

Canonical SMILES |

C=CC=O.C=CC1=CC=CC=N1 |

Synonyms |

CVPA copolymer vinylpyridine-acrolein copolyme |

Origin of Product |

United States |

Synthesis Methodologies for 2 Vinylpyridine

Industrial Preparation Routes

The industrial synthesis of 2-vinylpyridine (B74390) is dominated by two main strategies: the reaction of 2-picoline with formaldehyde (B43269) and the addition of acrylonitrile (B1666552) to acetylene (B1199291).

The traditional and well-established route for producing 2-vinylpyridine is the "two-step" synthesis. google.com In this method, the initial step is the condensation of 2-picoline and formaldehyde to form 2-hydroxyethylpyridine. chemicalbook.comgoogle.com This intermediate is then isolated before undergoing a separate dehydration step, typically at a specific temperature and in the presence of a catalyst, to generate 2-vinylpyridine. google.com One described process involves mixing 2-picoline and a 36% formaldehyde solution, heating them in an autoclave to 160°C at a pressure of 0.5 MPa for one hour to produce the 2-hydroxyethylpyridine solution. patsnap.com The subsequent dehydration is achieved by adding this solution to a 50% sodium hydroxide (B78521) solution and heating for five hours. patsnap.com While this method is mature, it is often criticized for being complicated, having high energy consumption, and generating significant waste. google.com

A variation of this process involves reacting 2-picoline and formaldehyde at 250°C and 9.08 MPa pressure, which results in a 30% single-pass yield of 2-hydroxyethylpyridine. chemicalbook.com The unreacted 2-picoline is recovered for recycling, and the intermediate is dehydrated by refluxing with a 50% mass concentration of sodium hydroxide solution. chemicalbook.com The crude 2-vinylpyridine is then purified by fractional distillation. chemicalbook.com

Table 1: Two-Step Synthesis of 2-Vinylpyridine from 2-Picoline and Formaldehyde

| Step | Reactants/Reagents | Temperature (°C) | Pressure (MPa) | Duration | Key Outcome | Citation |

|---|---|---|---|---|---|---|

| Condensation | 2-Picoline, Formaldehyde (36%) | 160 | 0.5 | 1 hour | 2-hydroxyethylpyridine solution | patsnap.com |

| Dehydration | 2-hydroxyethylpyridine, Sodium Hydroxide (50%) | 90 | - | 5 hours | Crude 2-vinylpyridine | patsnap.com |

| Condensation | 2-Picoline, Formaldehyde | 250 | 9.08 | 8 min residence time | 30% yield of 2-hydroxyethylpyridine | chemicalbook.com |

| Dehydration | 2-hydroxyethylpyridine, Sodium Hydroxide (50%) | Reflux | - | - | Crude 2-vinylpyridine | chemicalbook.com |

To overcome the drawbacks of the two-step method, "one-step" production processes have been developed. google.com This approach generates 2-vinylpyridine directly from 2-picoline and formaldehyde at a specific temperature under the influence of an acid catalyst. google.com This streamlined process is noted for its simpler flow, higher yield, and lower consumption of raw materials and energy compared to the two-step route. google.com In one patented method, 2-picoline and formaldehyde are reacted for 2 to 10 minutes in a pipeline reactor in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. google.com The catalyst is used at a concentration of 5-10% relative to the formaldehyde, and the molar ratio of 2-picoline to formaldehyde is maintained between 1.5:1 and 3.5:1. google.com Another approach utilizes modified zeolite catalysts (such as ZSM-5, X, Y, mordenite, and MCM-41) in a vapor-phase reaction at temperatures between 200°C and 450°C. quickcompany.in

Table 2: One-Step Synthesis of 2-Vinylpyridine with Acid Catalysis

| Catalyst | Reactant Molar Ratio (2-Picoline:Formaldehyde) | Temperature (°C) | Reaction Time | Reactor Type | Citation |

|---|---|---|---|---|---|

| Strong Acid (Sulfuric or Phosphoric) | 1.5:1 to 3.5:1 | - | 2-10 minutes | Pipeline Reactor | google.com |

An alternative industrial synthesis route involves the catalytic addition reaction between acrylonitrile and acetylene. wikipedia.orghrkpharmaceutical.com This reaction is typically carried out in the presence of an organocobalt compound as a catalyst. hrkpharmaceutical.comgoogle.com The process generally operates at temperatures below 130–140°C, with acrylonitrile itself often serving as the solvent. wikipedia.orgchemicalbook.com One specific method describes the reaction occurring at 150–160°C under a pressure of 0.7 to 0.8 MPa for 30 minutes. chemicalbook.com To improve selectivity and reduce polymerization byproducts, the reaction can be conducted at temperatures over 140°C (up to 180°C) with a reaction time of less than 50 minutes and a low acrylonitrile concentration (up to 2 mols/liter), using a cyclopentadienylcobalt or π-allylcobalt catalyst. google.com

Table 3: Synthesis of 2-Vinylpyridine from Acrylonitrile and Acetylene

| Catalyst Type | Temperature (°C) | Pressure (MPa) | Reaction Time | Solvent | Citation |

|---|---|---|---|---|---|

| Organocobalt compounds | < 130-140 | - | - | Acrylonitrile | wikipedia.org |

| Soluble organic cobalt salt | 150-160 | 0.7-0.8 | 0.5 hours | - | chemicalbook.com |

Condensation and Dehydration of 2-Picoline and Formaldehyde

Two-Step Processes

Laboratory-Scale Synthetic Approaches

For laboratory preparations, alternative methods that may not be suitable for large-scale industrial production are employed.

A laboratory-scale synthesis of 2-vinylpyridine can be achieved through the decarboxylation of pyridinyl acrylic acid. hrkpharmaceutical.com This method, proposed in 1983, involves mixing pyridinyl acrylic acid with copper powder and hydroquinone (B1673460) in a quinoline (B57606) solvent. hrkpharmaceutical.com The mixture is refluxed under a nitrogen atmosphere for approximately 1.5 hours to yield 2-vinylpyridine. hrkpharmaceutical.com This specific procedure has been reported to achieve a yield of 65.7%. hrkpharmaceutical.com

Table 4: Laboratory Synthesis of 2-Vinylpyridine via Decarboxylation

| Starting Material | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Citation |

|---|

Dehydrogenation of Alkylpyridines

The dehydrogenation of alkylpyridines, particularly 2-ethylpyridine (B127773), represents a significant industrial route for the synthesis of 2-vinylpyridine (2-ethenylpyridine). This process involves the removal of hydrogen from the ethyl side chain to form a vinyl group. The methodology can be broadly categorized into direct high-temperature dehydrogenation and oxidative dehydrogenation, with the choice of catalyst being a critical factor in determining the reaction's efficiency and selectivity.

The high-temperature dehydrogenation of 2-ethylpyridine is a foundational method for producing 2-vinylpyridine. hrkpharmaceutical.com Another approach involves the oxidative dehydrogenation of 2-ethylpyridine, which is performed in the presence of an oxidizing agent. hrkpharmaceutical.comquickcompany.in Research has explored various catalytic systems to optimize this transformation. For instance, a chromium-niobium (Cr-Nb) catalyst has been used for the oxidative dehydrogenation of 2-ethylpyridine. quickcompany.in Other studies have reported the use of catalysts such as vanadium pentoxide on magnesium oxide (V₂O₅/MgO) and molybdenum trioxide on magnesium oxide (MoO₃/MgO) for the dehydrogenation of alkylpyridines in the presence of oxygen, although these were noted to have low selectivity for the desired vinylpyridine product. hrkpharmaceutical.com

A patented process describes the dehydrogenation of 2-ethylpyridine by passing it over a catalyst in a mixture with carbon dioxide, which results in its conversion to 2-vinylpyridine. google.com Zeolite catalysts have also been investigated for their potential in vinylpyridine synthesis. The alkylation of 2-picoline with methanol (B129727) over alkali metal ion-exchanged zeolites can produce both ethylpyridines and vinylpyridines. quickcompany.in Specifically, CsX zeolite catalysts at approximately 425°C were found to favor the yield of vinylpyridines. quickcompany.inresearchgate.net

Detailed mechanistic studies have also shed light on the reaction pathway. For example, one study demonstrated that 2-vinylpyridine can be formed in situ from 2-ethylpyridine through a copper-promoted C(sp³)–H hydroxylation, which is then followed by dehydration. researchgate.net This transformation is part of a cooperative catalytic system involving both copper and rhodium to synthesize more complex molecules from 2-ethylpyridines. researchgate.net

The table below summarizes findings from various research efforts on the dehydrogenation of alkylpyridines to produce 2-vinylpyridine.

Table 1: Research Findings on the Dehydrogenation of Alkylpyridines for 2-Vinylpyridine Synthesis

| Precursor | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|

| 2-Ethylpyridine | Chromium-Niobium (Cr-Nb) | Oxidative Dehydrogenation | Not Specified | Not Specified | A commercial method for preparing the monomer. quickcompany.in |

| Alkylpyridine | V₂O₅/MgO | Presence of Oxygen | Not Specified | Low | Low selectivity for vinylpyridine was reported. hrkpharmaceutical.com |

| Alkylpyridine | MoO₃/MgO | Presence of Oxygen | Not Specified | Low | Low selectivity for vinylpyridine was reported. hrkpharmaceutical.com |

| 2-Picoline | ZrO₂ | Not Specified | 35.8 | 70.8 | Resulted in the formation of 2-vinylpyridine. quickcompany.in |

| 2-Picoline | CsX Zeolite | ~425 °C | Not Specified | Not Specified | Yields of vinylpyridines were higher over CsX zeolite compared to CsY. quickcompany.inresearchgate.net |

| 2-Picoline & Formaldehyde | K-ZSM-5 (30) | 300 °C | 65.4 | 81.7 | Side-chain alkylation followed by dehydration. researchgate.net |

| 2-Picoline & Formaldehyde | Rb-ZSM-5 (30) | 300 °C | 62.1 | 90.8 | Side-chain alkylation followed by dehydration. researchgate.net |

Reactivity and Functionalization of 2 Vinylpyridine and Poly 2 Vinylpyridine

Conjugate Addition Reactions to Vinyl-Substituted Pyridines

Vinyl-substituted N-heteroaromatic compounds, such as 2-vinylpyridine (B74390), are effective Michael acceptors, readily undergoing conjugate addition reactions. thieme-connect.com This reactivity is attributed to the electron-withdrawing nature of the pyridine (B92270) ring, which activates the vinyl group for nucleophilic attack. wikipedia.org The position of the vinyl group on the pyridine ring is a critical factor; 2- and 4-vinylpyridine (B31050) are significantly more reactive than 3-vinylpyridine. This is because the intermediate carbanion formed during the addition to 2- and 4-vinylpyridine is stabilized by the ring nitrogen, a stabilization that is not possible with the 3-isomer. thieme-connect.com Both acidic and basic conditions can promote these conjugate addition reactions. thieme-connect.com

Additions of Carbon-Centered Nucleophiles

A variety of carbon-centered nucleophiles have been successfully added to 2-vinylpyridine. This includes stabilized carbanions derived from active methylene (B1212753) compounds, organometallic reagents, and enamines. thieme-connect.comnih.gov

Enolates and Related Nucleophiles: Base-promoted conjugate addition of the enolate of 2-tetralone (B1666913) to 2-vinylpyridine has been utilized in the synthesis of aza-steroid-like compounds. thieme-connect.com Similarly, stabilized anionic nucleophiles from pyrazolidinediones and barbituric acids react efficiently with 2-vinylpyridine. thieme-connect.com Barbituric acids are acidic enough to react directly without the need for an additional acid or base catalyst. thieme-connect.com Double conjugate additions using active methylene compounds like 1,3-dicarbonyl compounds, cyano esters, and malonyl nitrile with vinyl-substituted pyridines have also been achieved under acid-catalyzed conditions. nih.govacs.org For instance, 5,5-dimethyl-1,3-cyclohexanedione reacts with 2-vinylpyridine in the presence of acetic acid to yield the double addition product in good yield. acs.org

Organometallic Reagents: Organolithium reagents, both aliphatic and aromatic, have been shown to react with vinylpyridines. For example, trans-1,2-di-(2-pyridyl)ethylene reacts efficiently with various organolithium reagents, and the resulting anionic intermediates can be trapped with electrophiles. nih.gov

Cyanide: The addition of cyanide to vinylpyridines is another synthetically useful transformation. For instance, lithium cyanide has been used to add to functionalized 2-vinylpyridines, with the resulting nitrile being a key intermediate in the synthesis of phenanthroizidine alkaloids like septicine (B1245501) and tylophorine. thieme-connect.com

Enamines: Enamines, such as the pyrrolidine (B122466) enamine of cyclohexanone (B45756), are effective nucleophiles for conjugate addition to 2-vinylpyridine, leading to the formation of functionalized cyclohexanone derivatives after hydrolysis. thieme-connect.com

Other Carbon Nucleophiles: Even weak carbon nucleophiles like benzene (B151609) can react with vinyl-substituted diazines under superacidic conditions, where the diprotonated heterocycle acts as a superelectrophile. thieme-connect.com Indoles and pyrroles also undergo conjugate addition reactions with vinylpyridines. thieme-connect.commdpi.com

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Enolate of 2-tetralone | Base-promoted | Aza-steroid precursor | thieme-connect.com |

| Barbituric acids | Direct reaction (no catalyst) | Pyridylethyl-functionalized barbiturates | thieme-connect.com |

| 5,5-dimethyl-1,3-cyclohexanedione | Acetic acid | Double addition product | acs.org |

| Lithium cyanide | - | Nitrile intermediate for alkaloids | thieme-connect.com |

| Pyrrolidine enamine of cyclohexanone | Hydrolysis follows addition | Functionalized cyclohexanone | thieme-connect.com |

Additions of Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles readily participate in conjugate addition reactions with 2-vinylpyridine, a process often referred to as aza-Michael addition. thieme-connect.com This reaction is synthetically valuable for introducing pyridylethyl groups onto nitrogen-containing molecules, which can be useful in medicinal chemistry to improve properties like aqueous solubility. thieme-connect.com

Amines, both primary and secondary, can be added to 2-vinylpyridine. For example, morpholine (B109124) reacts with certain vinyl-substituted heterocycles to give the corresponding conjugate addition product. thieme-connect.com The pyridylethylation of amine groups has been used to create more potent medicinal agents. thieme-connect.com An interesting application of this reaction is in the synthesis of complex natural products. An intramolecular conjugate addition of a nitrogen nucleophile was a key step in a novel synthesis of Cinchona alkaloids, including quinine. thieme-connect.com In this synthesis, a piperidine (B6355638) nitrogen attacks a vinyl group on a quinoline (B57606) ring system to form the quinuclidine (B89598) core structure. thieme-connect.com

The reaction can be promoted under various conditions. For instance, treatment of 2-vinylpyridine with various amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. mdpi.com Even sulfonamides have been shown to react with 2-vinylpyridines in a solvent-free 1,4-aza-conjugate addition. researchgate.net

| Nucleophile | Reaction Conditions/Application | Product Type | Reference |

|---|---|---|---|

| Amines (general) | Acid-catalyzed | Aminoethyl-substituted pyridines | mdpi.com |

| Morpholine | Used with vinyl-substituted thiazoles | Improved solubility drug analogues | thieme-connect.com |

| Piperidine derivative (intramolecular) | Key step in Quinine synthesis | Quinuclidine structure | thieme-connect.com |

| Sulfonamides | Solvent-free 1,4-aza-conjugate addition | N-(2-(pyridin-2-yl)ethyl)sulfonamides | researchgate.netmorressier.com |

| 4-Aminopiperidine | Used with vinyl-substituted pyridines | Intermediate for benzodiazepine (B76468) analogues | thieme-connect.com |

Additions of Oxygen and Sulfur Nucleophiles

Both oxygen- and sulfur-centered nucleophiles add to the vinyl group of 2-vinylpyridine, with reactions often proceeding under either acidic or basic conditions. thieme-connect.com

Oxygen Nucleophiles: Alcohols and alkoxides react with vinyl-substituted N-heterocycles. thieme-connect.com For example, sodium methoxide (B1231860) adds to 2-vinylpyridine to form 2-(2-methoxyethyl)pyridine. wikipedia.org Photoirradiation of 2-vinylpyridine in acidic alcohol also affords the corresponding alkyl 2-(2-pyridyl)ethyl ether. mdpi.com 4-Hydroxycoumarin and its derivatives have been shown to react with 2-vinylpyridine in the presence of acetic acid to produce warfarin (B611796) analogs. rsc.org

Sulfur Nucleophiles: Thiols and thiolates are also effective nucleophiles. thieme-connect.com Hydrogen sulfide (B99878) adds to 2-vinylpyridine at the vinylic site. wikipedia.org Thiophenols can react directly with 2-vinylpyridine without the need for an acid or base catalyst, with the reaction showing a high preference for attack by the sulfur atom. thieme-connect.com For instance, 4-aminothiophenol (B129426) reacts with 2-vinylpyridine to give the sulfur-addition product in high yield. thieme-connect.com The acid-catalyzed addition of thiourea (B124793) to 2-vinylpyridine readily yields S-[2-(2-pyridinium)ethyl]-isothiuronium salts, which can be converted to the corresponding thiol. researchgate.net Additionally, sodium methanesulfinate (B1228633) adds to vinylpyridines in the presence of acid to form ethyl methyl sulfones. mdpi.comresearchgate.net

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Methanol (B129727) (as methoxide) | - | 2-(2-Methoxyethyl)pyridine | wikipedia.org |

| 4-Hydroxycoumarin | Acetic acid | Warfarin analogs | rsc.org |

| Hydrogen sulfide | - | Thioether | wikipedia.org |

| 4-Aminothiophenol | Direct reaction | Thioether | thieme-connect.com |

| Thiourea | Acid-catalyzed | S-isothiuronium salt | researchgate.net |

| Sodium methanesulfinate | Acid-catalyzed | Ethyl methyl sulfone | mdpi.comresearchgate.net |

Coordination Chemistry of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of poly(2-vinylpyridine) (P2VP) possesses a lone pair of electrons, making it an excellent ligand for coordination with metal ions and a site for Lewis acid-base interactions. mdpi.comresearchgate.net This property is central to many of the applications of P2VP and its copolymers. nih.govpolysciences.com

Metal Complexation by Poly(2-Vinylpyridine)

Poly(2-vinylpyridine) is widely studied in coordination chemistry due to the ability of the pyridine nitrogen's lone pair to form stable complexes with a variety of transition metals. mdpi.com This coordination can lead to new materials with enhanced properties, such as improved thermal stability and catalytic activity. mdpi.com The nitrogen atom acts as an electron donor, forming strong bonds with metal centers. mdpi.com However, compared to its isomer poly(4-vinylpyridine) (P4VP), there are fewer reports on P2VP coordinating with transition metals, which is likely due to the increased steric hindrance from the polymer backbone being adjacent to the nitrogen atom. mdpi.com

P2VP has been used to form complexes with various metals, including copper, chromium, and cobalt. mdpi.comresearchgate.netacs.org For example, copper chloride complexes with P2VP have been prepared and their redox properties studied. acs.org The complexation of P2VP with metal salts like NaI, KI, NaSCN, and KSCN has been shown to significantly enhance electrical conductivity. jcsp.org.pk This increase is attributed to factors such as improved intermolecular orbital overlap and the extension of conduction pathways through the metal atom. jcsp.org.pk The coordination of P2VP units to metals like chromium can also alter the thermal degradation mechanism of the polymer. researchgate.net

Lewis Basicity of the Pyridine Ring

The pyridine ring in P2VP is a weak base, with the pKa of the corresponding pyridinium (B92312) ion being approximately 5.23. acs.orgrug.nl This inherent Lewis basicity allows the nitrogen atom to be readily protonated by acids. acs.org This property makes P2VP a pH-responsive polymer; its hydrophilicity increases significantly as the pH is lowered, eventually becoming water-soluble under acidic conditions. acs.org This pH-responsive behavior is a key feature in the self-assembly of block copolymers containing P2VP segments in aqueous media. acs.org

Regioselective Alkylation of Pyridines

The selective functionalization of pyridine rings is a critical process in synthetic chemistry due to the prevalence of pyridine moieties in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org Achieving regiocontrol in the alkylation of pyridines, particularly at the C2 and C4 positions using a single alkyl source without a transition-metal catalyst, has been a significant challenge. chemistryviews.org Recent advancements have demonstrated that the aggregation state of alkyllithium reagents can direct the position of alkylation on the pyridine ring, offering a powerful, transition-metal-free method for achieving high regioselectivity. acs.orgnih.gov

Influence of Alkyllithium Clusters on Alkylation Position

The structure of alkyllithium reagents in solution is not monomeric; they exist as dynamic clusters, or aggregates, and the nature of these aggregates profoundly influences their reactivity and selectivity. acs.org Research has revealed that the regioselectivity of pyridine alkylation can be controlled by choosing an alkyllithium activator that favors a specific aggregation state. nih.govacs.org This method allows for the selective installation of an alkyl group at either the C2 or C4 position of electronically unbiased pyridines using 1,1-diborylalkanes as the alkylating agent. acs.orgnih.gov

The key to this regiodivergent strategy is the choice between methyllithium (B1224462) (MeLi) and sec-butyllithium (B1581126) (sec-BuLi). acs.org Mechanistic studies, combining experimental and theoretical approaches, have shown that the structural dynamics of these alkyllithium clusters are the determining factor for the site of alkylation. acs.orgresearcher.life

C4-Alkylation: Methyllithium predominantly exists as a tetrameric cluster. chemistryviews.orgacs.org These tetramers favor the alkylation at the C4 position of the pyridine ring. acs.orgresearcher.life The reaction is typically carried out in a solvent like dimethoxyethane (DME). chemistryviews.org

C2-Alkylation: In contrast, sec-butyllithium favors a dimeric structure, particularly in coordinating solvents like tetrahydrofuran (B95107) (THF). chemistryviews.orgacs.org These dimeric clusters promote selective alkylation at the C2 position. acs.orgresearcher.life

This control mechanism has a broad substrate scope for both the pyridine derivatives and the 1,1-diborylalkanes, providing access to a wide variety of C2- or C4-alkylated pyridines in good yields. acs.org Furthermore, this strategy enables the sequential installation of two different alkyl groups onto the pyridine scaffold, enhancing its utility in synthesizing complex molecules. acs.org These findings highlight how the aggregation state of an organolithium reagent can be harnessed to control reaction outcomes, addressing a long-standing challenge in pyridine chemistry. chemistryviews.orgacs.org

| Alkyllithium Activator | Predominant Cluster State | Favored Alkylation Position | Typical Solvent System |

|---|---|---|---|

| Methyllithium | Tetramer | C4 | Dimethoxyethane (DME) |

| sec-Butyllithium | Dimer | C2 | Tetrahydrofuran (THF)/Toluene (B28343) |

Derivatization for Specific Applications

Poly(2-vinylpyridine) (P2VP), a polymer synthesized from the 2-vinylpyridine monomer, serves as a versatile platform for creating advanced functional materials. Its pyridine side chains can be readily modified, making it an ideal candidate for applications such as pH-responsive films and nanoporous membranes for filtration, catalysis, and separation technologies. acs.org

Preparation of pH-Responsive Thin Film Membranes

A novel method has been developed for the fabrication of pH-responsive microporous thin film membranes from poly(2-vinylpyridine). acs.orgdtic.mil These membranes feature well-defined, submicron pores whose size can be reversibly controlled by changing the pH of the surrounding aqueous environment. acs.orgdtic.mil

The preparation process involves using a solution of P2VP that has been partially quaternized with 1,4-diiodobutane (B107930) (DIB). acs.orgdtic.mil In this system, DIB serves a dual function: it acts as a porogen (a pore-forming agent) and as a cross-linker for the P2VP chains. dtic.mil The membrane is formed by spin-coating this solution onto a solid substrate in a controlled, humid atmosphere. acs.org The presence of water vapor is essential for the formation of the porous structure. acs.orgdtic.mil

Once formed, the cross-linked quaternized P2VP (qP2VP) membranes are insoluble in both organic solvents and acidic water. acs.orgdtic.mil Because P2VP is a weak cationic polyelectrolyte, the cross-linked network behaves as a hydrogel with pH-dependent swelling properties. dtic.mil At low pH (e.g., pH 2-3), the pyridine rings on the P2VP chains become protonated, leading to electrostatic repulsion between the chains and causing the membrane to swell significantly. dtic.mil This swelling action directly influences the pore size, causing the pores to expand. acs.org As the pH increases, the pyridine groups deprotonate, the swelling subsides, and the pores shrink. dtic.mil This process is fully reversible over multiple cycles. dtic.mil

| pH | State of Pyridine Rings | Membrane State | Swelling Degree | Pore Diameter |

|---|---|---|---|---|

| 2 | Fully Protonated | Maximum Swelling | 2.4 | Expanded |

| 3 | Partially Protonated | Swollen | 1.9 | Intermediate |

| > 5.5 | Neutral | Shrunken/Collapsed | ~1.0 | Closed/Minimal |

Swelling degree is expressed as the ratio of the swollen membrane thickness to the dry membrane thickness. Data sourced from reference dtic.mil.

Synthesis of Degradable Block Copolymer-Derived Nanoporous Membranes

Nanoporous membranes can be created using the self-assembly properties of block copolymers (BCPs), where at least one of the blocks is degradable or sacrificial. dntb.gov.uarsc.org Poly(2-vinylpyridine) is a valuable component in such systems, often incorporated into ABC triblock terpolymers for the fabrication of highly ordered nanoporous structures. nih.govkaust.edu.sa

A common strategy involves the synthesis of a triblock terpolymer such as polystyrene-block-poly(2-vinylpyridine)-block-poly(tert-butyl methacrylate) (SVT) or polybutadiene-block-poly(2-vinyl pyridine)-block-poly(tert-butyl methacrylate) (BVT) via sequential living anionic polymerization. nih.gov When a thin film of such a polymer is annealed, the immiscible blocks self-assemble into well-defined nanostructures. nih.gov The specific morphology, such as hexagonally packed cylinders or perforated lamellae, depends on the composition and volume fraction of the blocks. nih.gov

To create the porous structure, one of the blocks is selectively removed. For instance, in a polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) system, the PMMA domains can be removed by degradation. In systems containing P2VP, the P2VP block can serve as a functional component of the final membrane, providing reactive sites for further modification, while another block is sacrificed. njtech.edu.cn For example, a BCP containing a degradable block like polylactide (PLA) can be used, where the PLA is later removed by hydrolysis to generate the pores. rsc.org

These BCP films can be cast on a macroporous support, such as a track-etched poly(ethylene terephthalate) or polyvinylidene fluoride (B91410) (PVDF) filter, to create robust composite membranes. nih.govnjtech.edu.cn The resulting nanoporous membranes have potential applications in ultrafiltration, nanoparticle synthesis, and catalysis.

| Block Copolymer System | Self-Assembled Morphology | Method for Pore Creation |

|---|---|---|

| Polystyrene-b-poly(2-vinyl pyridine)-b-poly(tert-butyl methacrylate) (SVT) | Perforated Lamella | Selective removal of one block |

| Polybutadiene-b-poly(2-vinyl pyridine)-b-poly(tert-butyl methacrylate) (BVT) | Hexagonally Packed Core/Shell Cylinders | Selective removal of one block |

| Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) | Cylindrical Micelles/Domains | Selective swelling of P2VP domains |

| Polylactide-b-polysulfone-b-polylactide (PLA-PSU-PLA) | Lamellar or Cylindrical | Post-hydrolysis of degradable PLA block |

Synthesis and Production of Acrolein

Industrial-Scale Production Methods

The large-scale manufacturing of acrolein is dominated by two primary methods: the gas-phase oxidation of propene and the condensation of acetaldehyde (B116499) with formaldehyde (B43269).

Gas-Phase Oxidation of Propene

The heterogeneously catalyzed gas-phase oxidation of propene is the foremost method for large-scale acrolein production. chemcess.com This process is a cornerstone of the chemical industry, not only for producing acrolein itself but also as the initial step in the two-stage synthesis of acrylic acid. google.com Annually, approximately 500,000 tons of acrolein are produced via this route in North America, Europe, and Japan. wikipedia.org

The reaction is typically carried out in a multitube fixed-bed reactor. google.comresearchgate.net The process involves passing a gaseous mixture of propene and oxygen over a solid catalyst at elevated temperatures. google.com Bismuth molybdate-based catalysts (Bi-Mo-O) are widely used due to their high selectivity and efficiency. researchgate.netresearchgate.net These are often complex multimetal oxide catalysts that may include elements like iron, nickel, cobalt, and potassium to enhance activity and selectivity. rsc.org

The process operates under specific conditions to maximize yield and selectivity. Reaction temperatures are generally maintained between 300°C and 400°C. google.comscribd.com For instance, one patented process describes achieving a propene conversion of 90 mol% or higher with an acrolein selectivity of at least 85 mol% by carefully controlling the temperature profile within the reactor. google.com The reaction yields can reach up to 95.21% conversion. researchgate.net Byproducts of this reaction typically include acrylic acid, acetic acid, acetaldehyde, carbon monoxide, and carbon dioxide. scribd.comcore.ac.uk

Table 1: Typical Catalysts and Conditions for Propene Oxidation to Acrolein

| Catalyst System | Temperature Range (°C) | Propene Conversion (%) | Acrolein Selectivity (%) | Source(s) |

|---|---|---|---|---|

| Bismuth Molybdate (Bi-Mo-O) based | 300-400 | ≥ 90 | ≥ 85 | google.comresearchgate.netresearchgate.net |

| Copper(II) Oxide / Silicon Carbide | 350-400 | Lower Yields | Not specified | scribd.com |

| Multimetal Oxides (Bi, Fe, Mo, Ni, Co, K, etc.) | Not specified | ~99 | 80-90 | rsc.org |

Condensation of Acetaldehyde and Formaldehyde

An earlier industrial route to acrolein, first developed by Degussa in the 1930s and commercialized in 1942, involves the aldol (B89426) condensation of acetaldehyde and formaldehyde. chemcess.comwikipedia.orgscribd.com This vapor-phase reaction is catalyzed by sodium silicate (B1173343) supported on silica (B1680970) gel at temperatures between 300°C and 320°C. chemcess.comscribd.com

This method has been largely superseded by propene oxidation for large-scale production. scribd.com However, research into this condensation reaction continues, exploring various catalytic systems to optimize the process. Studies have investigated catalysts such as mixed oxides, phosphates, zeolites (like HZSM-5), and clays. mdpi.com The reaction is favored by catalysts that possess both acidic and basic sites (amphoteric catalysts). rsc.orgmdpi.com For example, using magnesium oxide (MgO) deposited on an HZSM-5 zeolite has shown to increase acrolein yields, suggesting a cooperative effect between the basic centers of MgO and the acidic sites of the zeolite. mdpi.com While this route can achieve acrolein yields of 82-85%, it requires periodic catalyst regeneration at high temperatures (773–823 K), which adds to the operational costs. researchgate.net

Sustainable Production from Glycerol (B35011)

The increasing availability of glycerol, a byproduct of biodiesel production, has spurred significant interest in its use as a renewable feedstock for producing value-added chemicals like acrolein. nih.govrepec.org The catalytic dehydration of glycerol presents a promising "green" alternative to petrochemical-based routes. nih.gov

Catalytic Dehydration Processes

The gas-phase dehydration of glycerol to acrolein is an acid-catalyzed reaction. rsc.orgrsc.org The process involves heating glycerol, often as an aqueous solution, in the presence of a solid acid catalyst. google.com The reaction is typically conducted at temperatures ranging from 250°C to 350°C. google.comcapes.gov.br

A wide array of solid acid catalysts has been investigated for this process, including:

Heteropolyacids: Tungsten-based heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), supported on materials like silica, have demonstrated high initial activity and selectivity. nih.govfrontiersin.orgacs.org For example, a catalyst of 20% dodecatungstophosphoric acid on hexagonal mesoporous silica (HMS) achieved 94% glycerol conversion and 80% acrolein selectivity at 225°C. acs.org

Zeolites: Zeolites like H-ZSM-5 are effective catalysts, with studies showing that weak Brønsted acid sites are particularly favorable for acrolein selectivity. researchgate.netdntb.gov.ua

Metal Oxides: Various metal oxides, including those of niobium (Nb₂O₅), zirconium, and tungsten, have been shown to be effective. repec.orgcapes.gov.br Amorphous Nb₂O₅, for instance, has demonstrated good selectivity for acrolein. capes.gov.br

While high acrolein yields (up to 87%) have been reported, a major challenge in this process is the rapid deactivation of the catalyst due to the deposition of coke on its surface. google.comnih.gov

Table 2: Research Findings on Catalytic Dehydration of Glycerol to Acrolein

| Catalyst | Support | Temperature (°C) | Glycerol Conversion (%) | Acrolein Selectivity (%) | Source(s) |

|---|---|---|---|---|---|

| Phosphotungstic Acid (20 wt%) | Silica (CARIACT-Q10) | 275 | 98 (initial) | Not specified | google.com |

| Dodecatungstophosphoric Acid (20 wt%) | HMS | 225 | 94 | 80 | acs.org |

| Amorphous Nb₂O₅ | None | 315 | Not specified | 51 | capes.gov.br |

| H-ZSM-5 | None | 350 | ~100 | 55-60 | frontiersin.org |

Catalyst Design and Regeneration Strategies

The primary obstacle to the industrial application of glycerol dehydration is the rapid deactivation of catalysts by coking. nih.govnih.govnih.gov This deactivation blocks active sites on the catalyst surface, leading to a decrease in glycerol conversion over time. google.comnih.gov Consequently, a significant focus of research is on designing robust catalysts and developing efficient regeneration strategies.

One approach to regeneration is the periodic or continuous removal of coke by oxidation. frontiersin.org This typically involves heating the coked catalyst in the presence of air or oxygen. google.com However, traditional thermal regeneration can be slow and energy-intensive. google.com

An innovative and promising regeneration technique involves the use of non-thermal plasma (NTP) . nih.govnih.gov Studies have shown that NTP with an oxygen-containing gas can effectively remove coke from deactivated catalysts at low temperatures. nih.govnih.gov This method has been successfully demonstrated for silica-supported silicotungstic acid catalysts, where the NTP treatment restored catalytic activity without damaging the catalyst's essential structure. nih.govnih.gov The NTP application can be performed in situ, allowing for the catalyst to be regenerated within the reactor, which improves process efficiency. nih.gov Research has also explored integrating NTP directly into the reaction process to suppress coke formation from the outset by generating oxidizing species like hydroxyl radicals. mdpi.com

Reaction Mechanisms and Transformations of Acrolein

Diels-Alder Reaction Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. iitk.ac.innumberanalytics.com In these reactions, acrolein typically functions as the dienophile, reacting with 4π electrons from the diene. researchgate.net The reaction is a concerted, thermally allowed process where two new sigma bonds and one new pi bond are formed in a single step. iitk.ac.innumberanalytics.comnih.gov The stereochemistry of the starting materials is generally preserved in the product. iitk.ac.in

Acrolein readily undergoes Diels-Alder reactions with a variety of dienes. A common example is the reaction with 1,3-butadiene (B125203) to produce 3-cyclohexenecarboxaldehyde. researchgate.net The reaction proceeds through a concerted, asynchronous six-membered cyclic transition state. researchgate.net

Vinyl-substituted azaarenes, such as 2-vinylpyridine (B74390) (2-ethenylpyridine), are generally challenging dienophiles in Diels-Alder reactions. nih.gov However, the use of Lewis acid promoters can enable high-yielding and highly selective cycloadditions with unactivated dienes. nih.gov For instance, the BF₃-catalyzed Diels-Alder reaction between 2-vinylpyridine and trans-1-phenyl-1,3-butadiene proceeds with almost complete regio- and diastereoselectivity. acs.org Computational studies show that the Lewis acid coordinates to the nitrogen atom of the pyridine (B92270) ring, which enhances the dienophile's reactivity. acs.org In the condensation of 2-phenyl-1,3-butadiene with 2-vinylpyridine, a 26% yield of the solid adduct was obtained, which was subsequently dehydrogenated to 2-(4-biphenylyl)-pyridine. acs.org

In some cases, acrolein can act as the diene component in what is known as an inverse-electron-demand Diels-Alder reaction. wikipedia.org This occurs when acrolein reacts with electron-rich dienophiles like vinyl ethers and vinylamines, leading to the formation of dihydropyrans. chemcess.com A commercially significant example is the reaction between acrolein and methyl vinyl ether, which yields 3,4-dihydro-2-methoxy-2H-pyran with 80-90% efficiency at temperatures of 160-190 °C. chemcess.com

Table 1: Examples of Diels-Alder Reactions with Acrolein

| Diene | Dienophile | Product | Reaction Type |

|---|---|---|---|

| 1,3-Butadiene | Acrolein | 3-Cyclohexenecarboxaldehyde | Normal Electron Demand |

| 2-Phenyl-1,3-butadiene | 2-Vinylpyridine | 2-(4-Biphenylyl)-pyridine (after dehydrogenation) | Normal Electron Demand |

| Acrolein | Methyl vinyl ether | 3,4-Dihydro-2-methoxy-2H-pyran | Inverse Electron Demand |

The kinetics and thermodynamics of Diels-Alder reactions are crucial for understanding product formation and stability. numberanalytics.com The reaction is typically reversible, and under kinetic control (lower temperatures), the endo product is often favored due to secondary orbital interactions in the transition state. masterorganicchemistry.com However, the exo product is usually more thermodynamically stable. masterorganicchemistry.com If the reaction is allowed to reach equilibrium at higher temperatures, the more stable exo product will predominate. masterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) have provided detailed insights into the energetics of these reactions. For the gas-phase reaction of acrolein and 1,3-butadiene, the reaction is exothermic and spontaneous, as indicated by negative values for the enthalpy of reaction (ΔHreaction) and Gibbs free energy of reaction (ΔGreaction). researchgate.net The activation energy (Ea) for the cross-reaction between acrolein and methyl vinyl ketone has been estimated to be approximately 20.8 kcal/mol. nih.gov

In the reaction between 2,5-dimethylfuran (B142691) and acrolein, the adduct is unstable above 0 °C. nih.gov DFT studies have shown this reaction is thermodynamically controlled for both endo and exo approaches. acs.org

Table 2: Kinetic and Thermodynamic Data for the Diels-Alder Reaction of Acrolein and 1,3-Butadiene

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 78.472 | kJ/mol |

| Enthalpy of Activation (ΔH*) | 73.290 | kJ/mol |

| Gibbs Free Energy of Activation (ΔG*) | 80.766 | kJ/mol |

| Enthalpy of Reaction (ΔHreaction) | -145.945 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔGreaction) | -127.255 | kJ/mol |

| Entropy of Reaction (ΔSreaction) | -29.867 | J/mol·K |

Source: Data from computational modeling using Density Functional Theory (DFT) at the B3LYP/6-311++G(2df, 2P) level. researchgate.net

Cycloaddition with Dienes

Addition Reactions to the Carbon-Carbon Double Bond

The polarization of the acrolein molecule by the electron-withdrawing carbonyl group makes the β-carbon atom electrophilic. chemcess.com This allows for nucleophilic conjugate addition (Michael addition) across the carbon-carbon double bond. chemcess.comnih.gov

A variety of nucleophiles can add to the C=C double bond of acrolein, often requiring acidic or basic catalysts. chemcess.com

Methanethiol (B179389): The base-catalyzed addition of methanethiol to acrolein yields 3-(methylthio)propionaldehyde. chemcess.com This reaction is a key step in the industrial synthesis of the essential amino acid D,L-methionine. chemcess.comrsc.org

Vinyl Ethers: As mentioned in the Diels-Alder section, acrolein reacts with vinyl ethers in an inverse-electron-demand cycloaddition. chemcess.com However, under different conditions, nucleophilic addition can occur. The reaction of methyl vinyl ether with acrolein is used to prepare 3,4-dihydro-2-methoxy-2H-pyran, an intermediate in the synthesis of glutaraldehyde. chemcess.comwikipedia.org

Vinylamines: Acrolein reacts with vinylamines, which are electron-rich, in a manner similar to vinyl ethers, typically via a [4+2] cycloaddition to form dihydropyrans. chemcess.com The primary amines of a vinylamine (B613835) backbone can also undergo nucleophilic addition to the unsaturated carbonyl of acrolein. google.com

Reactions Involving the Aldehyde Carbonyl Group

While the conjugated system often favors addition to the double bond, acrolein also undergoes reactions typical of aldehydes at the carbonyl carbon. chemcess.com

Aldehydes and ketones react with hydrogen cyanide (HCN) to form cyanohydrins. ncert.nic.in This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon. libretexts.orgpressbooks.pub For acrolein, the addition of HCN in the presence of mild alkaline catalysts leads to the formation of acrolein cyanohydrin (2-hydroxy-3-butenenitrile) with yields reported to exceed 90%. chemcess.com

The mechanism proceeds in two steps:

Nucleophilic Attack: The cyanide ion (⁻CN), a potent nucleophile, attacks the electrophilic carbonyl carbon. libretexts.org This breaks the carbonyl π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org

Protonation: The alkoxide intermediate is then protonated by a molecule of HCN (or another proton source in the medium), yielding the final cyanohydrin product and regenerating the cyanide ion catalyst. libretexts.orgyoutube.com

This reaction is reversible and base-catalyzed; a base is required to generate the nucleophilic cyanide ion from the weakly acidic HCN. ncert.nic.inlibretexts.orgpressbooks.pub Acrolein cyanohydrin is a valuable intermediate; for example, it can be reacted with methanethiol to produce 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), which is then converted to D,L-methionine in an alternative industrial process. rsc.org

Condensation with Hydrazines for Pyrazoline Synthesis

The reaction of acrolein with hydrazines is a well-established method for the synthesis of pyrazolines. chemcess.comslideshare.netajgreenchem.comresearchgate.net This condensation reaction proceeds to form pyrazoline derivatives, with reported yields of around 80%. chemcess.com The mechanism for this transformation can occur through two primary pathways, largely dependent on the specific hydrazine (B178648) derivative and the reaction conditions employed. researchgate.netchim.it

One possible mechanism involves an initial aza-Michael addition (1,4-addition) of the hydrazine to the α,β-unsaturated system of acrolein. chim.it This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-pyrazoline (B94618) product. chim.it Alternatively, the reaction can proceed through the initial formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring. slideshare.netchim.it The synthesis of 2-pyrazolines from α,β-unsaturated aldehydes like acrolein and hydrazines is considered a simple and convenient preparation method. researchgate.net

Aldehyde-Amine Condensation Reactions (General Mechanisms)

Acrolein, as an aldehyde, readily undergoes condensation reactions with amines. acs.orgnih.gov The initial step in the reaction between an aldehyde and a primary amine is the formation of an imine, also known as a Schiff base. acs.org With secondary amines, acrolein can form iminium cations. acs.org These reactions are often the basis for more complex transformations.

A notable example is the Knoevenagel condensation, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While typically catalyzed by a weak base, the reaction can proceed via iminium catalysis, where the amine catalyst forms a covalent intermediate with the aldehyde. acs.orgwikipedia.org

Simultaneous Reactions of Conjugated Functional Groups

The conjugated system in acrolein, consisting of a vinyl group and an aldehyde group, allows for simultaneous reactions involving both functionalities. chemcess.com This bifunctional reactivity is exploited in the synthesis of various heterocyclic compounds. chemcess.com For instance, the gas-phase condensation of acrolein with ammonia (B1221849) over aluminosilicate (B74896) catalysts yields 3-methylpyridine (B133936) and pyridine. chemcess.com This reaction highlights the ability of both the double bond and the carbonyl group to participate in the formation of the pyridine ring.

Reactions in Atmospheric Chemistry Contexts

Acrolein is a significant atmospheric pollutant, primarily formed from the photochemical oxidation of 1,3-butadiene. nih.govacs.orgbuffalo.eduresearchgate.net Its reactions in the atmosphere are of considerable interest due to their impact on air quality and the formation of secondary pollutants.

Acrolein + Hydroxyl Radical + Oxygen Reactions

The primary removal mechanism for acrolein in the atmosphere is its reaction with photochemically generated hydroxyl (OH) radicals. cdc.govresearchgate.netohiolink.edu This reaction can proceed via two main pathways: H-atom abstraction from the aldehyde group or OH addition to the C=C double bond. buffalo.edu Theoretical studies suggest that H-atom abstraction is the dominant pathway, accounting for approximately 75% of the reaction. buffalo.edu

Following the initial reaction with the OH radical, the resulting adducts react with atmospheric oxygen (O2). nih.govacs.orgbuffalo.eduresearchgate.net This leads to the formation of acrolein-OH-O2 radicals, which can then undergo further unimolecular reactions. nih.govacs.orgbuffalo.eduresearchgate.net These subsequent reactions are crucial as they can regenerate OH radicals and form various coproducts. nih.govacs.orgbuffalo.eduresearchgate.net A proposed "double activation mechanism" suggests that the addition of O2 to chemically activated acrolein-OH adducts can lead to the prompt regeneration of OH radicals. nih.govacs.orgresearchgate.net

Formation of Coproducts in Atmospheric Oxidation

The atmospheric oxidation of acrolein by OH radicals in the presence of oxygen leads to the formation of several coproducts. nih.govacs.orgcdc.gov These include glyoxal, glycolaldehyde, formaldehyde (B43269), and carbon monoxide. nih.govacs.orgbuffalo.eduresearchgate.netcdc.gov The formation of these products occurs through low-energy pathways from the unimolecular reaction of the acrolein-OH-O2 radicals. nih.govacs.orgbuffalo.eduresearchgate.net In the presence of nitrogen oxides, the formation of peroxynitrates is also possible. cdc.gov

Table 1: Major Coproducts of Acrolein Atmospheric Oxidation

| Coproduct | Chemical Formula |

|---|---|

| Glyoxal | C2H2O2 |

| Glycolaldehyde | C2H4O2 |

| Formaldehyde | CH2O |

Reactions with Radical Species (e.g., CH Radicals)

Acrolein can also react with other radical species present in environments such as combustion and interstellar space. nih.govrsc.org The methylidyne radical (CH) is a highly reactive species that readily reacts with acrolein. nih.govrsc.orgescholarship.org These reactions are typically fast, highly exothermic, and often proceed without an energy barrier. nih.gov

The reaction between the methylidyne radical and acrolein has been shown to proceed primarily through the elimination of a hydrogen atom from the initial adduct, yielding C4H4O isomers. escholarship.org Experimental studies have identified 1,3-butadienal (B15146362) and furan (B31954) as the main C4H4O products. escholarship.org The proposed mechanism involves the cycloaddition of the CH radical to either the C=O or C=C bond of acrolein. escholarship.org

Advanced Applications in Organic Synthesis

The unique bifunctional nature of prop-2-enal (acrolein), possessing both an aldehyde group and a conjugated double bond, makes it a highly versatile C3 building block in organic synthesis. Its reactivity allows for a multitude of transformations, leading to the construction of complex carbocyclic and heterocyclic frameworks. Advanced synthetic strategies have harnessed its potential, while related compounds like alkoxyallenes have been developed as synthetic equivalents to overcome certain challenges and expand its utility.

Utilization as a Building Block for Heterocycleswikipedia.org

Prop-2-enal is a foundational precursor for a wide array of heterocyclic compounds due to its ability to react with various nucleophiles and participate in cycloaddition reactions. d-nb.infowikipedia.org Its role ranges from classic named reactions to modern catalytic multicomponent syntheses.

One of the historical applications of acrolein is in the Skraup synthesis of quinolines, where it reacts with anilines in the presence of an oxidizing agent. wikipedia.org Furthermore, it can condense with acetaldehyde (B116499) and amines to produce substituted pyridines. wikipedia.org These reactions underscore its fundamental role in constructing nitrogen-containing aromatic heterocycles. An important industrial compound, 2-ethenylpyridine (2-vinylpyridine), is a derivative of the pyridine core that can be formed through such pathways. wikipedia.org

Modern synthetic methods have expanded the scope of acrolein as a building block. For instance, palladium-catalyzed Heck reactions between acrolein and (hetero)aryl bromides afford 3-(hetero)aryl propenals. These intermediates serve as valuable three-carbon synthons in subsequent cyclocondensation reactions. A notable example is their reaction with hydrazine derivatives to yield substituted pyrazoles in a one-pot, three-component sequence. d-nb.info

Table 1: Synthesis of 3-Arylpyrazoles via Heck Reaction of Acrolein d-nb.infoThis table illustrates a consecutive three-component synthesis where an aryl bromide is first coupled with acrolein, followed by cyclocondensation with hydrazine to form the pyrazole (B372694) product.

| Aryl Bromide (Reactant 1) | Acrolein (Reactant 2) | Hydrazine (Reactant 3) | Catalyst/Conditions | Product | Yield |

| Bromobenzene | prop-2-enal | Hydrazine hydrate | Pd₂(dba)₃, CataCXium® Ptb, NaHCO₃, nBu₄NCl | 3-Phenyl-1H-pyrazole | 78% |

| 1-Bromonaphthalene | prop-2-enal | Hydrazine hydrate | Pd₂(dba)₃, CataCXium® Ptb, NaHCO₃, nBu₄NCl | 3-(Naphthalen-1-yl)-1H-pyrazole | 81% |

| 4-Bromobenzonitrile | prop-2-enal | Phenylhydrazine | Pd₂(dba)₃, CataCXium® Ptb, NaHCO₃, nBu₄NCl | 3-(4-Cyanophenyl)-1-phenyl-1H-pyrazole | 92% |

| 3-Bromopyridine | prop-2-enal | Hydrazine hydrate | Pd₂(dba)₃, CataCXium® Ptb, NaHCO₃, nBu₄NCl | 3-(Pyridin-3-yl)-1H-pyrazole | 65% |

Acrolein is also instrumental in forming azaheterocycles through the reactions of its imine derivatives. N-alkyl-α,β-unsaturated imines, generated from the condensation of acrolein and primary amines, can undergo formal [4+4] cycloaddition reactions to produce eight-membered rings like 1,5-diazacyclooctanes. researchgate.netresearchgate.net

Under physiological conditions, acrolein demonstrates remarkable reactivity with biological nucleophiles. For example, it undergoes a one-pot, four-step reaction with the amino acid lysine (B10760008) to selectively form a unique heterocyclic α,β-unsaturated carbonyl known as 3-formyl-3,4-dehydropiperidino (FDP). acs.orgdiva-portal.org This transformation involves two Michael additions, an aldol (B89426) reaction, and dehydration, effectively converting the nucleophilic lysine into an electrophilic handle for further protein modification. acs.orgdiva-portal.org

Alkoxyallenes as Acrolein Equivalents

While acrolein is a powerful synthon, its high reactivity and tendency to polymerize can sometimes be problematic. Alkoxyallenes have emerged as exceptionally versatile C3 building blocks that can function as "tamed" synthetic equivalents of acrolein, offering a solution to these challenges. rsc.orgnih.govrsc.org Their utility stems from a powerful reactivity inversion, or "umpolung."

The key to their application is the deprotonation of the alkoxyallene at the C-1 position (adjacent to the alkoxy group) using a strong base like n-butyllithium. rsc.orgicho.edu.pl This generates a highly reactive lithiated alkoxyallene, which acts as a nucleophile. This species is regarded as an α,β-unsaturated acyl anion synthon, effectively reversing the normal electrophilic character of the corresponding carbon in acrolein. rsc.org

These lithiated alkoxyallenes react smoothly with a wide range of electrophiles, leading to primary adducts that can be cyclized to form diverse heterocyclic systems, often with high stereoselectivity. icho.edu.plresearchgate.net These heterocycles are valuable intermediates in the synthesis of natural products and other complex molecules. researchgate.netlodz.pl

Key transformations include:

Reaction with Imines and Nitrones: Addition to imines followed by cyclization provides functionalized dihydropyrrole derivatives. icho.edu.plresearchgate.net Similarly, reaction with nitrones allows for a novel [3+3] cyclization to yield 1,2-oxazine derivatives. rsc.orgicho.edu.pl

Reaction with Carbonyls: Addition to aldehydes and ketones produces adducts that can be cyclized to form dihydrofurans. researchgate.net

Reaction with Nitriles: This pathway can lead to the serendipitous discovery of unusually substituted pyridines after the initial addition. icho.edu.pl

Table 2: Heterocycle Synthesis Using Lithiated Alkoxyallenes as Acrolein Equivalents icho.edu.plresearchgate.netresearchgate.netThis table summarizes the versatility of lithiated alkoxyallenes in reacting with different electrophiles to generate a variety of heterocyclic structures.

| Alkoxyallene Precursor | Electrophile | Resulting Heterocycle |

| Methoxyallene | Chiral Imines | Dihydropyrroles |

| Methoxyallene | Nitrones | 1,2-Oxazines |

| Methoxyallene | Aldehydes/Ketones | Dihydrofurans |

| Methoxyallene | Nitriles | Substituted Pyridines |

| Lithiated Alkoxyallenes | Thioketones | S-Heterocyclic Compounds |

This methodology provides a powerful and flexible route to polyfunctionalized heterocycles that are often difficult to access through other synthetic protocols. lodz.plresearchgate.net The ability to control reactivity and build complex molecular architectures makes alkoxyallenes a superior alternative to acrolein in many advanced synthetic applications. rsc.orgresearchgate.net

Polymerization and Functionalization of Acrolein

Radical Polymerization of Acrolein

Radical-initiated polymerization of acrolein proceeds in a specific manner, primarily engaging one of the two reactive functional groups present in the monomer. chemcess.com This method typically yields polymers that are infusible and insoluble in common solvents. chemcess.com Research has identified optimal conditions for achieving high yields in the radical polymerization of acrolein. For instance, one study achieved a yield of up to 93.67% under specific conditions. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Ratio of Initiator to Monomer | 1:50 |

| Monomer Concentration | 7.5 mol L⁻¹ |

| Reaction Temperature | 50 °C |

| Reaction Time | 6 h |

In radical polymerization, the reaction occurs almost exclusively at the carbon-carbon double bond (the vinyl group) of the acrolein monomer. chemcess.com The general mechanism for this type of polymerization involves several key steps: initiator decomposition to form free radicals, initiation where a radical adds to the vinyl group of a monomer, propagation as more monomers add to the growing chain, and termination where two growing chains combine or disproportionate. acs.org The result of this vinyl-centric polymerization is a polymer chain with pendant aldehyde groups. chemcess.comresearchgate.net Structural analysis of the resulting polymer confirms the presence of these aldehyde groups alongside fragments from the initiator. researchgate.net

A significant secondary reaction occurs in polyacrolein formed via radical polymerization. The pendant aldehyde groups along the polymer chain readily react with each other to form cyclic hemiacetal structures, specifically six-membered tetrahydropyran (B127337) (THP) rings. chemcess.comgoogle.com This intramolecular cyclization is a key feature of polyacrolein. Evidence for the formation of these tetrahydropyran structures comes from infrared spectroscopy, which shows the disappearance of aldehyde group signals and the appearance of bands consistent with THP rings. google.com This structural transformation contributes to the characteristic insolubility and infusibility of radically polymerized acrolein. chemcess.com The tetrahydropyran ring is a stable, saturated six-membered ring containing one oxygen atom and is the core of pyranose sugars. wikipedia.org

Mechanism of Vinyl Group Polymerization

Ionic Polymerization Pathways

Ionic polymerization of acrolein offers alternative reaction pathways, leading to polymers with different structures and properties compared to those from radical polymerization. chemcess.com Depending on the initiator and conditions used, ionic polymerization can proceed through the vinyl group, the carbonyl group, or a combination of both (1,4-addition), resulting in polymers that may contain free vinyl groups, free aldehyde groups, and ether linkages. chemcess.comresearchgate.net Unlike the products of radical polymerization, polymers from anionic initiation are often soluble in many organic solvents. chemcess.com

Cationic polymerization, for example, using boron trifluoride etherate, has been shown to have a reaction rate that is second order with respect to the monomer concentration. oup.com The polymerization temperature significantly influences the polymer's structure; lower temperatures favor the formation of polymers with a higher content of pendant vinyl groups and fewer aldehyde groups. oup.com

Anionic polymerization can be initiated by various catalysts, including metal cyanides, hydroxides, and organometallic compounds like butyllithium. researchgate.netresearchgate.net For instance, using sodium cyanide at temperatures below -100°C can lead to polymerization exclusively through the carbonyl bond, yielding poly-3,4-acrolein. researchgate.net At higher temperatures, polymerization of the vinyl group also occurs, resulting in a copolymer structure. researchgate.net Studies on the anionic oligomerization of acrolein in water have been conducted to generate soluble, aldehyde-functionalized macromolecules. rsc.org

Functionalization of Polyacrolein

The high reactivity of the aldehyde groups in polyacrolein makes it an excellent candidate for post-polymerization modification. rsc.org These carbonyl groups can be chemically modified under mild conditions to create a wide variety of derivatives. chemcess.com This functionalization can alter the polymer's properties, such as rendering it soluble in organic solvents or even water. chemcess.com

One common functionalization strategy involves the formation of a Schiff base, which is a reaction between the aldehyde groups of polyacrolein and the primary amine groups of another molecule, such as an antibody. ingentaconnect.comnih.gov This method has been used to immobilize antibodies onto magnetic nanoparticles coated with a polyacrolein copolymer, creating systems for selective cell capture. ingentaconnect.comnih.gov

Another approach involves copolymerizing acrolein with other functional monomers. For example, an acrolein-substituted corrole (B1231805) has been copolymerized with pure acrolein to produce hybrid microspheres. nih.gov These functionalized microspheres have shown enhanced sensitivity as nanogravimetric chemical sensors for detecting volatile organic compounds. nih.gov Furthermore, polymers featuring acrolein segments can undergo multicomponent reactions, such as the Passerini three-component reaction, to install other functional groups. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for 2-Vinylpyridine (B74390) Systems

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of various chemical systems, including those involving 2-vinylpyridine. These computational methods provide insights into molecular association, reactivity, and spectroscopic properties that complement experimental findings.

Molecular Association and Reactivity of Pyridine (B92270) Derivatives

Computational studies, often employing density functional theory (DFT), are utilized to investigate the intermolecular interactions and reactivity of pyridine derivatives. For instance, the association of 2,6-bis(acylamino)pyridines with other molecules has been explored using quantum chemical approaches to understand the nature of their interactions. researchgate.net Such studies are crucial in fields like molecular imprinting, where understanding the pre-polymerization complex formation is key to designing effective polymers.

Quantum chemical calculations have been used to investigate the molecular imprinting complexes of bisphenol A (BPA) with 2-vinylpyridine (2-Vpy) and 4-vinylpyridine (B31050) (4-Vpy). researchgate.net Using the B3LYP/6-311++g(d,p) level of theory, researchers have optimized the geometries of these complexes. researchgate.net The results revealed close contact between the nitrogen atom of the vinylpyridine and the hydroxyl group of BPA, with N…H(O) distances of 1.85-1.86 Å. researchgate.net This interaction, characterized by an interaction energy of 29-36 kJ/mol, is typical of hydrogen bonding. researchgate.net

Furthermore, the reactivity of pyridine derivatives in various chemical processes has been a subject of computational investigation. For example, the difference in activity between 2-vinylpyridine and 4-vinylpyridine in polymerization processes initiated by tris-π-allyl chromium has been analyzed using a quantum chemical approach. researchgate.net Additionally, DFT calculations have been employed to study the structural and electronic properties of pyridine-substituted-bis-1,2,4-triazole derivatives to understand their catalytic activities. researchgate.net These studies often involve the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps to predict reactivity. researchgate.net

The interaction of flavonol with functional monomers like 4-vinylpyridine in the formation of molecularly imprinted polymers has also been characterized using quantum chemical calculations. nih.gov These studies help in determining potential recognition sites and understanding the strength of interactions, which is vital for the rational design of such polymers. nih.gov

Spectroscopic Property Predictions (FT-IR, Raman, UV-Vis, NMR)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-vinylpyridine. Theoretical calculations of FT-IR, Raman, UV-Vis, and NMR spectra provide valuable information that aids in the characterization and understanding of these compounds.

FT-IR and Raman Spectroscopy: Density functional theory (DFT) and ab initio Hartree-Fock (HF) methods, often with basis sets like 6-311++G(d,p), are used to calculate the molecular structures and vibrational frequencies of vinylpyridines. researchgate.net The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net These calculations allow for a detailed assignment of the observed vibrational modes. researchgate.netnih.gov For poly(2-vinylpyridine), FT-IR spectroscopy has been used to identify characteristic peaks, such as the C=N stretching vibrations of the pyridine ring at 1589 cm⁻¹ and 1568 cm⁻¹. mdpi.com

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov For cycloplatinated(II) complexes of 2-vinylpyridine, TD-DFT calculations have been used to characterize their electronic transitions. nih.govmdpi.comsemanticscholar.org While there is generally good agreement between experimental and theoretical spectra, overestimation of transition energies in the visible region can sometimes occur. mdpi.comsemanticscholar.org The simulated spectra for molecular imprinting complexes of 2-vinylpyridine and bisphenol A were found to be a direct superposition of the spectra of the individual molecules. researchgate.net

NMR Spectroscopy: Quantum chemical calculations are also employed to predict NMR chemical shifts. ripublication.com For pyridine derivatives, NMR spectroscopy, in conjunction with computational studies, has been used to investigate their association with other molecules. researchgate.net For example, ¹H and ³¹P{¹H}-NMR spectroscopy have been used to confirm the formation of new cycloplatinated(II) complexes of 2-vinylpyridine. nih.govmdpi.com

Below is a table summarizing some of the experimental spectroscopic data for 2-vinylpyridine and its polymer.

| Technique | Compound | Observed Peaks/Signals |

|---|---|---|

| FT-IR | Poly(2-vinylpyridine) | 1589 cm⁻¹ and 1568 cm⁻¹ (C=N stretching) mdpi.com |

| FT-IR | Poly(2-vinylpyridine) | 3005 cm⁻¹ (=C-H symmetric stretching) mdpi.com |

| FT-IR | Poly(2-vinylpyridine) | 1471 cm⁻¹ and 1433 cm⁻¹ (C=C ring stretching) mdpi.com |

| FT-IR | Poly(2-vinylpyridine) | 746 cm⁻¹ (out-of-plane ring C–H bending) mdpi.com |

| UV-Vis | 2-Vinylpyridine | UV absorption data available nih.gov |

| NMR | 2-Vinylpyridine | ¹H NMR and ¹³C NMR data available nih.govchemicalbook.com |

Computational Investigations of Acrolein Reactions

Computational chemistry provides significant insights into the complex reaction mechanisms of acrolein, a molecule of interest in atmospheric, combustion, and industrial chemistry.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics, kinetics, and mechanisms of chemical reactions involving acrolein. acs.org

For instance, DFT has been employed to study the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and acrolein. acs.orgwindows.net These studies have shown that the uncatalyzed reaction proceeds through a one-step asynchronous process. acs.orgwindows.net When catalyzed by a Lewis acid like AlCl₃, the mechanism changes to a two-step asynchronous process involving a stable intermediate. acs.orgwindows.net DFT calculations have also been used to investigate the regioselectivity of the Diels-Alder reaction between 1,8-dichloroanthracene (B3240527) and acrolein, with the results confirming experimental findings. mdpi.com

DFT has also been instrumental in elucidating the mechanism of glycerol (B35011) dehydration to acrolein on a TiO₂ surface. nih.gov By calculating the energy barriers and reaction energies for different proposed pathways, researchers were able to identify the most favorable reaction route. nih.gov Another application of DFT is in studying the reaction mechanism and kinetics of the Criegee intermediate CH₂OO with acrolein, which is relevant to atmospheric chemistry. researchgate.net These calculations showed that the addition of CH₂OO to the C=O double bond of acrolein is the most competitive reaction channel. researchgate.net

Quantum Monte Carlo (QMC) Methods for Complex Reaction Systems

For more complex reaction systems, Quantum Monte Carlo (QMC) methods, particularly the diffusion Monte Carlo (DMC) variant, offer a high level of accuracy. nih.govnih.govresearchgate.net

QMC methods have been applied to study the reactions of the methylidyne radical (CH) with acrolein, which are important in combustion processes. nih.govnih.gov These studies have computed equilibrium geometries, atomization energies, reaction barriers, and heats of reaction, with the DMC results showing close agreement with experimental data. nih.gov The kinetics of these reactions were determined by solving master equations, which allowed for the calculation of rate coefficients and product branching ratios. nih.govnih.gov At room temperature, the dominant products were found to be 2-methylvinyl + CO, 1,3-butadienal (B15146362) + H, and furan (B31954) + H. nih.gov